3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
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Overview
Description
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a complex organic compound that features a morpholinosulfonyl group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholinosulfonyl-substituted heterocycles and dihydropyrimidinones. Examples are:
- 3-(5-(morpholinosulfonyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
- 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)butanoic acid
Uniqueness
What sets 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the morpholinosulfonyl group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
CAS No. |
2034469-08-2 |
---|---|
Molecular Formula |
C11H15N3O7S |
Molecular Weight |
333.32 |
IUPAC Name |
3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18) |
InChI Key |
XMZHCSBTNSGBCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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